![molecular formula C11H26N2 B3169193 N,N-Diisobutylpropane-1,3-diamine CAS No. 93543-55-6](/img/structure/B3169193.png)
N,N-Diisobutylpropane-1,3-diamine
Overview
Description
N,N-Diisobutylpropane-1,3-diamine (DIB-DAB) is an organic compound that has been extensively studied due to its unique properties and potential applications in various fields of research and industry. It is a type of diamine, which are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .
Chemical Reactions Analysis
While specific chemical reactions involving N,N-Diisobutylpropane-1,3-diamine are not detailed in the search results, it’s worth noting that 1,3-diamines are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .Scientific Research Applications
- Application : A water-soluble Pd(II) complex of this compound, modified with β-cyclodextrin (Pd(II)@PyPDA:β-CD), serves as an efficient catalyst for transfer hydrogenation of carbonyl compounds in water . It offers advantages such as eco-friendliness, reusability, and substrate selectivity.
- Application : Researchers synthesized derivatives based on the structure of this compound to develop algaecides for controlling harmful algae. These derivatives showed promising activity against harmful algal species .
- Application : While 1,2-diamines are well-studied, 1,3-diamines are less explored. However, they serve as significant motifs in natural products and can act as versatile building blocks in synthetic organic chemistry .
- Application : The chiral cavity in cyclodextrin facilitates significant chiral induction during hydrogenation reactions, as observed in preliminary chiral high-performance liquid chromatography (HPLC) studies .
- Application : The synthesized complex acts as a homogeneous, stable, and reusable catalyst for transfer hydrogenation. Its simple preparation, stability, and easy recovery make it suitable for industrial applications .
Catalysis in Transfer Hydrogenation
Algicidal Agent for Harmful Algae
Building Block in Organic Synthesis
Chiral Induction in Hydrogenation
Stable and Reusable Catalyst
Water-Soluble Complexes for Green Chemistry
Safety and Hazards
properties
IUPAC Name |
N',N'-bis(2-methylpropyl)propane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-10(2)8-13(7-5-6-12)9-11(3)4/h10-11H,5-9,12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBRKHKSXSENCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCCN)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisobutylpropane-1,3-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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